Clitocybin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

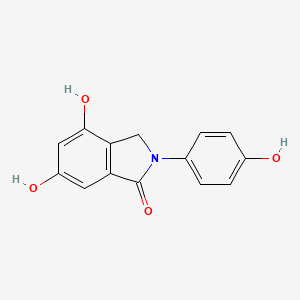

Clitocybin A is a compound that belongs to the class of isoindoline derivatives. It is characterized by the presence of hydroxyphenyl and dihydroxyisoindolinone groups. This compound is known for its antioxidant properties and is used in various applications, including cosmetics and industrial products .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of hydroxyphenyl dihydroxyisoindolinone typically involves organic synthesis methods. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of 1H-isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)-4,6-dimethoxy- with appropriate reagents .

Industrial Production Methods

Industrial production of hydroxyphenyl dihydroxyisoindolinone may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the manufacturer and the desired application of the compound .

化学反应分析

Types of Reactions

Clitocybin A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

科学研究应用

Cosmetic Applications

Anti-Wrinkle Properties:

Clitocybin A has demonstrated promising effects in cosmetic formulations, particularly for anti-wrinkle products. Research indicates that it possesses strong reactive oxygen species (ROS) scavenging abilities and can inhibit elastase activity, which is crucial for maintaining skin elasticity.

- Cell Viability: this compound exhibited no significant cytotoxicity at concentrations up to 10 ppm in human primary dermal fibroblast-neonatal cells, with cell viability greater than 94.6% .

- Procollagen Synthesis: Treatment with this compound increased procollagen synthesis significantly at concentrations of 1, 5, and 10 ppm by 67.9%, 74.4%, and 112.9%, respectively .

- Elastase Inhibition: The compound reduced elastase activity in a concentration-dependent manner, indicating its potential effectiveness in anti-aging skincare products .

Medical Applications

Antiproliferative Effects:

this compound has been studied for its ability to inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is relevant in the context of vascular diseases such as atherosclerosis and hypertension.

- Mechanism of Action: The compound was shown to block the progression of VSMCs through the G0/G1 to S phase of the cell cycle by regulating key cyclins and cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4 .

- PI3K/Akt Pathway Inhibition: this compound inhibited the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt kinase, crucial pathways involved in cell proliferation .

Antioxidant Properties:

this compound has been identified as a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress.

- Cell Protection: Studies have shown that this compound can inhibit H2O2-induced cell death in lung fibroblast cells, comparable to established antioxidants like N-acetylcysteine .

- ROS Scavenging: The compound effectively reduces intracellular levels of reactive oxygen species, thereby mitigating cellular damage associated with oxidative stress .

Agricultural Applications

Biological Pest Control:

The antimicrobial properties of this compound suggest potential applications in agricultural pest management.

- Antimicrobial Activity: Extracts containing this compound have shown effectiveness against various pathogens, indicating its potential as a natural pesticide or fungicide .

- Plant Protection: The compound's ability to inhibit microbial growth can contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Cosmetics | Anti-wrinkle products | Increased procollagen synthesis; elastase inhibition |

| Medicine | Vascular disease treatment | Inhibits VSMC proliferation; regulates cell cycle |

| Antioxidant | Cell protection | Scavenges ROS; protects against oxidative stress |

| Agriculture | Biological pest control | Effective against pathogens; supports sustainable practices |

作用机制

The mechanism of action of hydroxyphenyl dihydroxyisoindolinone involves its antioxidant properties. It inhibits reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients. The compound may interact with molecular targets such as enzymes and receptors, modulating various biochemical pathways .

相似化合物的比较

Clitocybin A can be compared with other isoindoline derivatives, such as:

N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals, herbicides, and colorants.

Phthalimide derivatives: Used in various industrial applications, including as intermediates in the synthesis of other compounds.

This compound stands out due to its unique combination of hydroxyphenyl and dihydroxyisoindolinone groups, which confer specific antioxidant properties and potential biological activities .

常见问题

Basic Research Questions

Q. How can researchers identify novel research gaps for Clitocybin A in pharmacological studies?

- Methodological Answer : Begin with a systematic literature review to map existing studies on this compound, focusing on unresolved mechanistic pathways or understudied therapeutic applications. Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure gaps, such as "In in vitro neuronal models (P), how does this compound (I) compare to serotonin analogs (C) in modulating synaptic plasticity (O) over 72-hour exposure (T)?" . Validate gaps by cross-referencing recent reviews and preprints for emerging contradictions or replication failures .

Q. What experimental design considerations are critical when investigating this compound's bioactivity?

- Methodological Answer : Prioritize dose-response curves and time-series analyses to capture dynamic effects. Include positive controls (e.g., known serotonin receptor agonists) and negative controls (e.g., solvent-only treatments) to isolate this compound-specific activity. Ensure sample sizes are statistically powered (e.g., ≥3 biological replicates) to account for biological variability . For in vivo studies, adhere to ARRIVE guidelines for rigor and reproducibility .

Q. How should researchers validate the purity and structural identity of synthesized this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- Chromatography : HPLC with UV-Vis or mass spectrometry for purity assessment.

- Spectroscopy : NMR (¹H/¹³C) and FT-IR for functional group verification.

- Crystallography : X-ray diffraction for novel derivatives.

Cross-validate results against reference standards and publish raw data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictory findings in this compound's receptor binding affinity be resolved?

- Methodological Answer : Conduct meta-analyses to quantify heterogeneity across studies. Use sensitivity analyses to isolate confounding variables (e.g., assay temperature, cell line differences). Validate via radioligand displacement assays under standardized conditions (e.g., 37°C, pH 7.4) with triplicate measurements. Report confidence intervals and effect sizes to contextualize discrepancies .

Q. What strategies are effective for integrating multi-omics data in this compound mechanism-of-action studies?

- Methodological Answer : Employ a tiered approach:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : LC-MS/MS to quantify protein abundance changes.

- Metabolomics : NMR or GC-MS for pathway enrichment analysis.

Use bioinformatics pipelines (e.g., STRING for protein networks, MetaboAnalyst for metabolic pathways) to integrate datasets. Validate hypotheses via CRISPR/Cas9 knockouts of top candidate genes .

Q. How should researchers design longitudinal studies to assess this compound's chronic toxicity?

- Methodological Answer : Implement staggered dosing cohorts in animal models, with endpoints at 30, 60, and 90 days. Monitor biomarkers (e.g., liver enzymes, renal function) and histopathology. Use mixed-effects models to account for intra-subject variability. Include recovery phases to assess reversibility of effects .

Q. What systematic review frameworks are optimal for synthesizing this compound's preclinical evidence?

- Methodological Answer : Follow PRISMA guidelines to screen studies, extract data, and assess bias (e.g., SYRCLE’s tool for animal studies). Grade evidence quality using GRADE criteria, prioritizing studies with blinded outcome assessment and randomization. Use meta-regression to explore dose-dependent effects .

Q. Methodological Best Practices

- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to evaluate causality in conflicting results .

- Ethical Compliance : For human cell lines, document provenance and consent in accordance with Declaration of Helsinki principles .

- Reproducibility : Archive experimental protocols on platforms like protocols.io and cite them in methods sections .

属性

CAS 编号 |

1086908-58-8 |

|---|---|

分子式 |

C14H11NO4 |

分子量 |

257.24 g/mol |

IUPAC 名称 |

4,6-dihydroxy-2-(4-hydroxyphenyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C14H11NO4/c16-9-3-1-8(2-4-9)15-7-12-11(14(15)19)5-10(17)6-13(12)18/h1-6,16-18H,7H2 |

InChI 键 |

PFNJFMLPBCRODX-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=C(C=C2O)O)C(=O)N1C3=CC=C(C=C3)O |

规范 SMILES |

C1C2=C(C=C(C=C2O)O)C(=O)N1C3=CC=C(C=C3)O |

Key on ui other cas no. |

1086908-58-8 |

同义词 |

clitocybin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。